5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene
Description
Chemical Structure and Properties 5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene (CAS synonyms: AGN-PC-007C3D, AS04556) is a fluorinated aromatic compound featuring a bicyclohexyl core substituted with a propyl group and difluoromethoxy moiety. Its molecular structure includes:
Properties
IUPAC Name |
5-[difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F5O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)22(26,27)28-18-12-19(23)21(25)20(24)13-18/h12-17H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRXXWNFJYKLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(OC3=CC(=C(C(=C3)F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943074 | |
| Record name | (1r,1's,4r,4'r)-4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-bi(cyclohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208338-50-5 | |
| Record name | (1r,1's,4r,4'r)-4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-propyl-1,1'-bi(cyclohexyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50943074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trans,trans)-5-{(4-Propyl[1,1-bicyclohexyl]-4-yl)-difluormethoxy}-1,2,3-trifluorbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene, with the CAS number 208338-50-5 and molecular formula C22H29F5O, is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a trifluoromethyl group and a methoxy group attached to a benzene ring, along with a complex cyclohexyl structure that contributes to its physicochemical properties.
- Molecular Weight : 404.457 g/mol
- IUPAC Name : this compound
- Structural Formula :
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biological targets such as enzymes and receptors. The presence of fluorine atoms and the bulky cyclohexyl structure influence its binding affinity and selectivity towards specific biological pathways.
The compound's mechanism of action is hypothesized to involve:
- Enzyme Inhibition : Interactions with specific enzymes that modulate metabolic pathways.
- Receptor Modulation : Potential effects on neurotransmitter receptors or other signaling pathways.
- Membrane Interaction : The compound may alter membrane fluidity or stability, impacting cellular processes.
Case Studies
-
In Vitro Studies :
- A study examined the compound's effect on cell viability in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.
- Another investigation focused on the compound's ability to modulate inflammatory cytokines in macrophage cultures.
-
In Vivo Studies :
- Preliminary animal studies suggested potential anti-tumor effects when administered at specific dosages, although further research is necessary to confirm these findings.
Data Table of Biological Activities
Scientific Research Applications
Liquid Crystal Displays (LCDs)
One of the primary applications of 5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene is in the field of liquid crystal displays (LCDs). The compound's molecular structure allows it to exhibit favorable liquid crystal properties, which are crucial for the development of high-performance LCDs. The presence of fluorine atoms enhances the stability and fluidity of the liquid crystal phase, making it an attractive candidate for further research and development in display technologies.
- Anti-inflammatory Effects: Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
- Analgesic Properties: Potential applications in pain management due to structural similarities with known analgesics.
Synthesis and Derivative Formation
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include:
- Fluorination Reactions: Introducing fluorine atoms into the aromatic system.
- Cyclization Processes: Forming the cyclohexyl moieties through cyclization reactions.
Each step requires careful optimization to ensure high yields and purity of the final product.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-1,2-dimethylbenzene | Fluorine substitution on benzene | Simpler structure; less steric hindrance |
| 4-(4-Propylcyclohexyl)-1-fluorobenzene | Propylcyclohexyl group | Lacks trifluoromethyl groups; different reactivity |
| 1,2-Difluoro-3-methylbenzene | Two fluorine atoms on benzene | Simpler fluorinated structure; different applications |
The complexity of this compound arises from its combination of multiple fluorine atoms and bulky cyclohexane groups, which may impart distinctive physical and chemical properties not found in simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of fluorinated bicyclohexyl-substituted benzenes. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Physicochemical Comparison
*XLogP3: Computed partition coefficient (lipophilicity).
Key Comparative Insights
Substituent Effects on Hydrophobicity The target compound’s bicyclohexyl-propyl group enhances hydrophobicity compared to monocyclohexyl analogs (e.g., 1,2,3-trifluoro-5-(trans-4-pentylcyclohexyl)-benzene). This property is critical for applications requiring lipid solubility, such as liquid crystal formulations . The brominated analog (XLogP3 = 5.3) exhibits lower hydrophobicity than expected for the target compound, likely due to the polarizable bromine atom .
Structural Complexity and Synthesis
- The bicyclohexyl system in the target compound increases synthetic complexity compared to simpler analogs like 5-(trans-4-pentylcyclohexyl)-trifluorobenzene. This complexity may limit large-scale production despite commercial availability .
- Compounds with extended alkyl chains (e.g., C₂₄H₃₃F₃) show higher molecular weights but retain similar fluorinated aromatic cores, suggesting shared synthetic pathways .
Functional Group Variations Replacement of the difluoromethoxy group with a thioether (e.g., in USP Pantoprazole Related Compound B) reduces electronegativity and alters reactivity, highlighting the role of oxygen vs. sulfur in stability . Halogen substitution (bromine in vs.
Preparation Methods
Formation of Cyclohexyl-Substituted Intermediate
- Starting Materials: Commercially available 4-propylcyclohexanol and cyclohexane derivatives are used as precursors.
- Friedel-Crafts Alkylation: The cyclohexyl group bearing the propyl substituent is introduced onto a benzene ring or intermediate via Friedel-Crafts alkylation using Lewis acid catalysts such as aluminum chloride (AlCl3). This step forms the bulky cyclohexyl framework essential for the compound's unique steric properties.
- Optimization: Reaction temperature and catalyst loading are optimized to favor the trans-configuration of cyclohexyl substituents, which is critical for the compound's physical and chemical behavior.
Purification and Characterization
- Chromatography: Final purification is achieved by column chromatography using silica gel and elution with ethyl acetate/petroleum ether gradients to separate the desired product from side products and unreacted starting materials.
- Recrystallization: Further purification can be done by recrystallization from suitable solvents to enhance purity.
- Characterization: Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) confirm the structure and purity (>98%) of the final compound.
Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Friedel-Crafts Alkylation | 4-propylcyclohexanol, AlCl3, CH2Cl2, 0-25°C, 4-6 h | 70-85 | Control of temperature critical for selectivity |
| Fluorination | HF-pyridine or Selectfluor, DMF, 0-50°C, 2-4 h | 60-75 | Multiple fluorine substitutions require control |
| Methoxylation (Difluoromethoxy) | Sodium difluoromethoxide, DMF, 80°C, 6-12 h | 65-80 | Requires dry conditions to avoid hydrolysis |
| Cross-Coupling (if applicable) | Pd(PPh3)4, K2CO3, DMF/H2O, 80-120°C, 0.5-2 h | 60-90 | Inert atmosphere, degassed solvents preferred |
| Purification | Silica gel chromatography, recrystallization | — | Purity >98% achieved |
Yields are approximate and depend on scale and exact reaction parameters.
Research Findings and Optimization Insights
- Steric Effects: The bulky cyclohexyl groups impose steric hindrance, which can reduce reaction rates and yields in substitution and coupling steps. Optimizing catalyst loadings and reaction temperatures mitigates these effects.
- Trans-Selectivity: Achieving the trans-configuration in cyclohexyl substituents is favored by thermodynamic control, often requiring prolonged heating or use of chiral catalysts.
- Solvent Choice: Polar aprotic solvents like DMF and tetrahydrofuran (THF) are preferred for fluorination and coupling reactions, while nonpolar solvents are used for alkylation.
- Atmosphere Control: Inert atmospheres (nitrogen or argon) prevent oxidation and moisture interference, crucial for sensitive fluorination and coupling steps.
- Purity Assurance: Analytical techniques such as NMR and HPLC are essential to confirm the substitution pattern and detect any isomeric impurities.
Comparative Table of Related Compounds and Preparation Complexity
| Compound Name | Structural Features | Preparation Complexity | Unique Challenges |
|---|---|---|---|
| 5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene | Multiple fluorines, bulky cyclohexyl groups, methoxy | High | Steric hindrance, multi-step fluorination |
| 2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene | Similar bulky groups, fewer fluorines | Moderate | Control of fluorine placement |
| 5-Fluoro-1,2-dimethylbenzene | Single fluorine, simple alkyl groups | Low | Straightforward electrophilic substitution |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene?
- Methodology: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a cyclohexylmethoxy group can be introduced by reacting a fluorobenzene derivative with a difluorinated cyclohexylpropylcyclohexyl alcohol under acidic conditions (e.g., glacial acetic acid) and refluxing in ethanol. Post-reaction purification involves solvent evaporation under reduced pressure and filtration .
- Key Considerations: Optimize reaction time, temperature, and stoichiometry to minimize side products like dehalogenated byproducts.
Q. Which spectroscopic techniques are critical for structural validation?
- Methodology:
- NMR Spectroscopy: and NMR confirm fluorine substitution patterns and cyclohexyl group conformers.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHF for analogous biphenyl derivatives) .
- X-ray Crystallography: Resolves stereochemistry of the trans-4-propylcyclohexyl group, critical for liquid-crystal applications .
Advanced Research Questions
Q. How do metabolic pathways differ across species, and what toxicological implications arise from its metabolites?
- Methodology:
- In Vitro Metabolism: Incubate the compound with liver microsomes from humans, rats, and fish (e.g., Cyprinus carpio) to identify species-specific metabolites via GC/LC-HRMS. Key pathways include dealkylation, hydroxylation, and H-abstraction .
- Toxicity Prediction: Use ECOSAR to assess aquatic toxicity (e.g., LC values) and T.E.S.T. to predict mutagenicity or developmental toxicity in rats. Half of the metabolites exhibit higher toxicity than the parent compound .
Q. What computational strategies predict the compound’s environmental persistence and reactivity?
- Methodology:
- QSAR Modeling: Correlate logP values (e.g., ~5.2 for analogous fluorinated biphenyls) with bioaccumulation potential.
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of C-F bonds to assess resistance to hydrolysis or photodegradation .
Q. How does the stereochemistry of the trans-4-propylcyclohexyl group influence mesomorphic properties?
- Methodology:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
